1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Overview
Description
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position, a trifluoromethyl group at the 3-position, and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the reaction of 3-(trifluoromethyl)pyrazole with iodoethane under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethyl group is introduced at the 1-position of the pyrazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The amine group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions at the amine group.
Major Products Formed:
Oxidation: N-oxides of the pyrazole ring.
Reduction: 1-ethyl-3-methyl-1H-pyrazol-5-amine.
Substitution: Various amide or sulfonamide derivatives.
Scientific Research Applications
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The amine group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
1-ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-ethyl-3-(trifluoromethyl)-1H-pyrazole:
3-(trifluoromethyl)-1H-pyrazol-5-amine: Lacks the ethyl group, which can influence its lipophilicity and interaction with biological targets .
Uniqueness: 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the combination of its substituents, which confer distinct chemical properties and potential for diverse applications. The trifluoromethyl group enhances stability and lipophilicity, while the amine group provides a site for further functionalization, making it a versatile compound in research and industry .
Properties
IUPAC Name |
2-ethyl-5-(trifluoromethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-2-12-5(10)3-4(11-12)6(7,8)9/h3H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFCCCLIEFCYFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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